molecular formula C48H68N14O12 B1683143 [Asu1,6,Arg8]-VASOPRESSIN CAS No. 24057-83-8

[Asu1,6,Arg8]-VASOPRESSIN

Cat. No.: B1683143
CAS No.: 24057-83-8
M. Wt: 1033.1 g/mol
InChI Key: ITYONPBTNRIEBA-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[Asu1,6,Arg8]-VASOPRESSIN” is a highly complex organic molecule. Such compounds often have significant roles in various fields, including medicinal chemistry, biochemistry, and industrial applications. The structure of this compound suggests it may have multiple functional groups and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the core structure: This might involve the use of peptide coupling reactions, where amino acids or peptide fragments are linked together using coupling reagents like EDCI or DCC.

    Functional group modifications: Introduction of specific functional groups such as amino, hydroxyl, or carbonyl groups through reactions like amination, hydroxylation, or oxidation.

    Cyclization: Formation of cyclic structures, which might involve intramolecular reactions facilitated by catalysts or specific reaction conditions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Use of automated peptide synthesizers: for efficient and scalable synthesis.

    Purification techniques: such as HPLC (High-Performance Liquid Chromatography) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which might change the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might lead to the formation of ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of analogs: Researchers might use this compound as a starting point to synthesize analogs with potentially improved properties.

    Study of reaction mechanisms: Understanding how this compound reacts under various conditions can provide insights into reaction mechanisms.

Biology

    Biological assays: The compound might be tested for biological activity, such as enzyme inhibition or receptor binding.

    Cell studies: Researchers might study the compound’s effects on cell lines to understand its potential therapeutic applications.

Medicine

    Drug development: If the compound shows promising biological activity, it might be further developed as a drug candidate.

    Pharmacokinetics: Studies on how the compound is absorbed, distributed, metabolized, and excreted in the body.

Industry

    Material science: The compound might be used in the development of new materials with specific properties.

    Catalysis: It might serve as a catalyst or catalyst precursor in industrial processes.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific structure and functional groups. It might interact with:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, triggering or blocking signaling pathways.

    DNA/RNA: Interacting with genetic material, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Short chains of amino acids with similar structures.

    Proteins: Larger molecules with complex structures and diverse functions.

    Small molecule drugs: Compounds with similar functional groups and biological activities.

Uniqueness

The uniqueness of this compound might lie in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it might offer:

    Improved potency: Higher activity at lower concentrations.

    Selectivity: Targeting specific enzymes or receptors with minimal off-target effects.

    Stability: Enhanced stability under physiological conditions.

Properties

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H68N14O12/c49-37(64)20-19-31-42(69)61-35(25-38(50)65)45(72)59-32(47(74)62-22-8-13-36(62)46(73)58-30(12-7-21-54-48(52)53)41(68)55-26-39(51)66)11-5-2-6-14-40(67)56-33(24-28-15-17-29(63)18-16-28)43(70)60-34(44(71)57-31)23-27-9-3-1-4-10-27/h1,3-4,9-10,15-18,30-36,63H,2,5-8,11-14,19-26H2,(H2,49,64)(H2,50,65)(H2,51,66)(H,55,68)(H,56,67)(H,57,71)(H,58,73)(H,59,72)(H,60,70)(H,61,69)(H4,52,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZNNGJIIRKABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CC1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H68N14O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1033.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24057-83-8, 40944-53-4
Record name Argipressin, asu(1,6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024057838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [Asu1,6, Arg8]-Vasopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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